(2-Cyclopropoxy-5-isopropoxyphenyl)methanamine
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Overview
Description
(2-Cyclopropoxy-5-isopropoxyphenyl)methanamine is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a phenyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxy-5-isopropoxyphenyl)methanamine typically involves the reaction of appropriate phenolic precursors with cyclopropyl and isopropyl halides under basic conditions. One common method involves the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the phenolic oxygen attacks the halide, leading to the formation of the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropoxy-5-isopropoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanamine group to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2-Cyclopropoxy-5-isopropoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-5-isopropoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Isopropoxyphenyl)methanamine: Similar structure but lacks the cyclopropoxy group.
(5-Cyclopropoxy-2-isopropoxyphenyl)methanamine: Similar structure with different positioning of substituents
Uniqueness
(2-Cyclopropoxy-5-isopropoxyphenyl)methanamine is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2-cyclopropyloxy-5-propan-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C13H19NO2/c1-9(2)15-12-5-6-13(10(7-12)8-14)16-11-3-4-11/h5-7,9,11H,3-4,8,14H2,1-2H3 |
InChI Key |
BTFCNJSRWWWPJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)OC2CC2)CN |
Origin of Product |
United States |
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